molecular formula C9H6BrNO B1280115 7-Bromoquinolin-4-ol CAS No. 956268-33-0

7-Bromoquinolin-4-ol

Cat. No. B1280115
CAS RN: 956268-33-0
M. Wt: 224.05 g/mol
InChI Key: GGCBEWNXEGDQAP-UHFFFAOYSA-N
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Description

7-Bromoquinolin-4-ol is an important organic compound that has been extensively studied for its diverse range of biological properties . It acts as a reagent in the synthesis of quinoline Schiff bases, which are used pharmacologically for antibacterial activity .


Synthesis Analysis

The synthesis of 7-Bromoquinolin-4-ol derivatives has been studied using different types of solvents and bases . A common method involves the Chan–Lam coupling methodology, which uses copper salt and aryl boronic acids . The reaction yields vary depending on the solvent used .


Molecular Structure Analysis

The molecular formula of 7-Bromoquinolin-4-ol is C9H6BrNO . The average mass is 224.054 Da .


Chemical Reactions Analysis

7-Bromoquinolin-4-ol is involved in various chemical reactions. For instance, it can be used in the synthesis of functionalized phenoxy quinolines . It’s also involved in the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform .

Scientific Research Applications

Antibacterial Activities

Quinoline derivatives, such as 7-Bromoquinolin-4-ol, have been studied for their potential antibacterial activities. For instance, 6-Bromoquinolin-4-ol derivatives have shown potential against ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis of Functionalized Phenoxy Quinolines

7-Bromoquinolin-4-ol can be used in the synthesis of functionalized phenoxy quinolines. This process involves Chan–Lam coupling utilizing different types of solvents (protic, aprotic, and mixed solvents) and bases .

Agrochemical Applications

Many quinoline derivatives are found to have applications as agrochemicals . These compounds can be used in the development of pesticides, herbicides, and other agricultural chemicals.

Bio-organic and Bio-organometallic Processes

Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes . These studies can help in understanding the interaction of organic and organometallic compounds with biological systems.

Manufacturing Dyes and Food Colorants

Quinoline derivatives can be used in the manufacturing of dyes and food colorants . These compounds can provide a wide range of colors and are often used in textile, paper, and food industries.

pH Indicators

Quinoline derivatives can be used to make pH indicators . These compounds can change color depending on the acidity or alkalinity of a solution, making them useful in various scientific and industrial applications.

Mechanism of Action

While specific mechanisms of action for 7-Bromoquinolin-4-ol are not detailed in the search results, compounds containing the 8-hydroxyquinoline moiety, to which 7-Bromoquinolin-4-ol is related, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

properties

IUPAC Name

7-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCBEWNXEGDQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002481
Record name 7-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinolin-4-ol

CAS RN

82121-06-0
Record name 7-Bromo-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82121-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoquinolin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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